molecular formula C19H17N3O6 B2418999 3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 132559-99-0

3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2418999
CAS No.: 132559-99-0
M. Wt: 383.36
InChI Key: KSXKCWWLDIMKIZ-UHFFFAOYSA-N
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Description

3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C19H17N3O6 and its molecular weight is 383.36. The purity is usually 95%.
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Scientific Research Applications

1. Indicator in Alkalimetry and Acidimetry

A derivative of 3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been proposed for use as an indicator in alkalimetry and acidimetry. This is based on the study of pH-dependent color changes of 4-hydroxycoumarin derivatives, where the compound exhibited distinct color changes in response to varying pH levels, making it suitable for such applications (Stanchev, Maichle‐Mössmer, & Manolov, 2007).

2. Antibacterial Activity

Research has demonstrated the antibacterial activities of certain biscoumarin derivatives, including variants of 3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), against drug-sensitive and methicillin-resistant Staphylococcus aureus. This suggests its potential use in the development of new antibacterial agents (Li et al., 2015).

3. Precursor for Thermally Stable Plastics

Derivatives of this compound have been identified as valuable precursors for the synthesis of compounds of interest due to their amphoteric properties in acid-base behavior. These derivatives are important starting materials for creating thermally stable plastics, such as polyamides, polyarylates, polyimides, and polybenzoxazoles, which are useful in semiconductor applications (Imoto et al., 2010).

4. Fluorescence Probes in Biological Pathways

The compound has been used in the synthesis of various fluorescently active bicyclic pyridinone compounds. These compounds show absorption and emission wavelengths suggesting their potential as fluorescence activity-based probes for tracing biological pathways (Prior et al., 2014).

5. Luminescent Metal-Organic Frameworks

Research into the structural diversity of luminescent metal-organic frameworks (MOFs) has incorporated derivatives of this compound. These MOFs have shown potential for selective detection of aromatic amines in water, owing to their excellent emissive nature, suggesting applications in optical materials (Chakraborty, Das, & Mandal, 2019).

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(3-nitrophenyl)methyl]-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-9-6-13(23)16(18(25)20-9)15(11-4-3-5-12(8-11)22(27)28)17-14(24)7-10(2)21-19(17)26/h3-8,15H,1-2H3,(H2,20,23,25)(H2,21,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXKCWWLDIMKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=C(NC3=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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